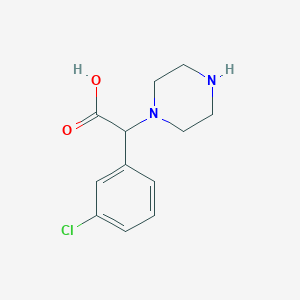

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid

Description

BenchChem offers high-quality 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H15ClN2O2 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-2-piperazin-1-ylacetic acid |

InChI |

InChI=1S/C12H15ClN2O2/c13-10-3-1-2-9(8-10)11(12(16)17)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2,(H,16,17) |

InChI Key |

CCLJZUGOTPKXCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(C2=CC(=CC=C2)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Renaissance of Piperazine Scaffolds: Advanced Synthesis and Biological Activity of Novel Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, the piperazine ring remains a "privileged scaffold." Its ubiquitous presence in FDA-approved drugs is not coincidental; the structural geometry, basicity, and hydrogen-bonding capacity of piperazine make it an ideal linker and pharmacophore. This technical guide explores the rational design, advanced synthetic methodologies, and biological evaluation of novel piperazine derivatives, providing researchers with actionable, self-validating protocols and mechanistic insights into their antimicrobial, antiviral, and anticancer activities.

Structural Rationale: The Pharmacophoric Power of Piperazine

The selection of piperazine as a core scaffold is driven by precise physicochemical causality. The six-membered heterocycle exists predominantly in a chair conformation, which dictates a specific spatial orientation for substituents attached to its nitrogen atoms.

Crucially, the two secondary amine nitrogens possess distinct pKa values (approximately 9.8 and 5.7). At physiological pH (7.4), the piperazine ring is typically mono-protonated. This cationic state enhances aqueous solubility and facilitates critical electrostatic interactions with anionic residues within target receptor pockets (e.g., the hinge region of kinases or the transmembrane domains of G-protein coupled receptors). Furthermore, the symmetry of the molecule allows for orthogonal protection strategies, enabling the regioselective synthesis of unsymmetrical 1,4-disubstituted derivatives [1].

Advanced Synthetic Methodologies

The synthesis of novel piperazine derivatives often relies on a fragment-assembly strategy combined with bioisosteric replacement. For example, replacing a piperidine ring with a piperazine ring can dramatically alter the pharmacokinetic profile of a drug candidate while maintaining target affinity [1].

Regioselective Derivatization Strategy

To prevent unwanted di-alkylation, the synthesis typically begins with the mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O). The resulting mono-Boc piperazine can then undergo reductive amination or acylation, followed by acidic cleavage of the Boc group.

Workflow for the regioselective synthesis of novel piperazine derivatives.

Protocol 1: Regioselective Mono-N-Alkylation via Reductive Amination

This protocol utilizes sodium cyanoborohydride (NaCNBH₃), a mild reducing agent that selectively reduces the intermediate iminium ion without affecting aldehydes or ketones at neutral to slightly acidic pH.

Reagents: Mono-Boc piperazine, target aldehyde/ketone, NaCNBH₃, methanol, 1N HCl. Step-by-Step Methodology:

-

Imine Formation: Dissolve 1.0 eq of mono-Boc piperazine and 1.2 eq of the target carbonyl compound in methanol. Stir at room temperature for 30 minutes to allow the iminium intermediate to form.

-

pH Adjustment (Critical Step): Adjust the pH of the solution to 6.0–6.5 using dropwise addition of 1N HCl. Causality: The slightly acidic environment protonates the carbonyl oxygen, accelerating iminium formation, but must not be too acidic to avoid degrading the NaCNBH₃.

-

Reduction: Add 1.5 eq of NaCNBH₃ portion-wise to the stirred solution. Maintain the reaction at room temperature for 12–18 hours.

-

Quenching & Extraction: Quench the reaction with saturated NaHCO₃ to neutralize the acid and decompose excess reducing agent. Extract the aqueous layer three times with dichloromethane (DCM).

-

Deprotection (Self-Validating Step): Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours. The successful removal of the Boc group is validated by a shift in the retention factor (Rf) on TLC (using a ninhydrin stain, which will turn deep purple in the presence of the newly liberated secondary amine).

Biological Activity Landscapes

Antimicrobial and Antifungal Efficacy

Piperazine derivatives have shown profound efficacy against resistant microbial strains. Recent studies have synthesized azole-piperazine congeners, utilizing the core structures of ketoconazole and itraconazole. Interestingly, structure-activity relationship (SAR) data indicates that piperazine derivatives containing an imidazole moiety possess significantly better antibacterial and antifungal activity than those comprising a triazole moiety [2]. Furthermore, phenothiazine-piperazine hybrids have demonstrated potent antitubercular activity against Mycobacterium tuberculosis (H37Rv strain) [3].

Antiviral Activity (CCR5 Antagonism)

In HIV research, piperazine derivatives are utilized as CCR5 antagonists. By binding to the allosteric pocket of the CCR5 co-receptor on host CD4+ T cells, these compounds induce a conformational change that prevents the viral gp120 protein from binding, thereby inhibiting viral fusion and entry [1].

Anticancer Mechanisms: Kinase Inhibition

In oncology, piperazine derivatives are frequently designed as ATP-competitive inhibitors targeting the PI3K/Akt/mTOR signaling pathway. The piperazine nitrogen acts as a crucial hydrogen bond acceptor with the hinge region of the kinase, effectively shutting down pro-survival signals and triggering caspase-dependent apoptosis.

Mechanism of PI3K/Akt/mTOR pathway inhibition by anticancer piperazine derivatives.

Quantitative Data Summary

The following table synthesizes the biological efficacy of recently developed piperazine derivatives across various therapeutic targets:

| Compound Class | Target / Pathogen | Key Derivative | Efficacy Metric | Reference |

| Azole-Piperazine (Imidazole) | P. aeruginosa, C. albicans | ITZ-1 / KTZ-1 | Significant Zone of Inhibition | Sadalge et al. [2] |

| Phenothiazine-Piperazine | M. tuberculosis (H37Rv) | Compound V | MIC = 1 µg/mL | Amani [3] |

| Piperazine-Carboxamide | CCR5 (HIV-1 Entry) | Compound 23h | IC₅₀ = 6.29 µM (Fusion) | Liu et al. [1] |

| Piperazine-Carboxamide | HIV-1 Virus | Compound 23h | IC₅₀ = 0.44 µM (Antiviral) | Liu et al. [1] |

In Vitro Evaluation Protocols

To validate the biological activity of synthesized piperazine derivatives, high-throughput cytotoxicity screening is mandatory. The MTT assay provides a self-validating readout of cellular metabolic activity.

Protocol 2: High-Throughput MTT Cytotoxicity Assay

Objective: Determine the IC₅₀ value of novel piperazine derivatives. Step-by-Step Methodology:

-

Cell Seeding: Seed target cells (e.g., HEK 293 for toxicity profiling, or specific cancer lines) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in DMSO (ensure final DMSO concentration in the well does not exceed 0.5% to prevent solvent-induced toxicity). Add the treatments to the wells. Control Setup: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

-

Solubilization & Readout: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Conclusion

The piperazine scaffold remains a cornerstone of drug discovery. By leveraging advanced regioselective synthesis, fragment-assembly, and bioisosteric replacement, researchers can rapidly generate libraries of novel derivatives. As demonstrated by their profound efficacy as CCR5 antagonists[1], antimicrobial agents [2], and antitubercular compounds [3], the modularity of piperazine allows for precise tuning of pharmacokinetics and target affinity, ensuring its continued relevance in next-generation therapeutics.

References

-

Liu T, Weng Z, Dong X, Chen L, Ma L, Cen S, et al. (2013) Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE 8(1): e53636. Available at:[Link]

-

Sadalge PR, Karnawadi V, Roy LD, Prabu M, Krishnamurthy G, Gour P, Arland SE, Kumar J. (2023) Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science 13(04): 053-069. Available at:[Link]

-

Amani AM. (2015) Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine. Drug Research 65(01): 5-8. Available at:[Link]

physicochemical properties of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid

Technical Monograph | Version 1.0

Executive Summary

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is a specialized non-proteinogenic amino acid (NPAA) scaffold used primarily in the synthesis of peptidomimetics and pharmaceutical intermediates. Structurally, it belongs to the class of

This compound serves as a critical "chiral switch" and linker in drug discovery, particularly for G-protein coupled receptor (GPCR) ligands (e.g., antihistamines, neurokinin antagonists) and protease inhibitors where the rigidity of the piperazine ring restricts conformational freedom, enhancing binding selectivity.

Key Technical Specifications:

-

Molecular Formula:

-

Molecular Weight: 254.71 g/mol

-

Core Character: Amphoteric Zwitterion

-

Primary Application: Building block for combinatorial library synthesis via Petasis or Ugi multicomponent reactions.

Structural Disambiguation (Critical Safety Note)

In pharmaceutical nomenclature, two isomers share similar descriptors. It is vital to distinguish the Target Molecule (

| Feature | Target Molecule ( | Common Isomer (N-Aryl) |

| IUPAC Name | 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid | 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid |

| Connectivity | Phenyl and Piperazine attached to the same | Phenyl attached to Piperazine Nitrogen; Acetic acid on the other Nitrogen.[1] |

| Chemical Class | N-Aryl Piperazine / Glycine derivative | |

| CAS Registry | Research Scale (e.g., 930306-26-6 analog) | 103182-06-5 |

| Reactivity | Chiral center prone to racemization; Zwitterionic. | Achiral (usually); Stable secondary amine. |

This guide focuses exclusively on the

-Isomer (Phenylglycine derivative).

Physicochemical Profile

Ionization and Speciation

The molecule possesses three ionizable centers, creating a complex pH-dependent charge profile. It exists primarily as a zwitterion at physiological pH.

| Ionizable Group | Predicted pKa | Structural Influence |

| Carboxylic Acid ( | 1.8 – 2.2 | Significantly acidified by the electron-withdrawing 3-chlorophenyl ring and the adjacent ammonium center (inductive effect). |

| 5.5 – 6.5 | Basicity is suppressed compared to free piperazine due to steric hindrance and the electron-withdrawing nature of the | |

| Distal Nitrogen (Piperazine N4) | 9.2 – 9.8 | Retains the high basicity typical of a secondary cyclic amine. This is the primary protonation site at neutral pH. |

Isoelectric Point (pI): Estimated at pH 7.4 – 7.8 , making the molecule neutral but highly polar in biological media.

Lipophilicity and Solubility

-

LogP (Octanol/Water): Predicted to be 0.8 – 1.2 (Neutral form).

-

LogD (pH 7.4): -1.5 to -0.5 . The zwitterionic nature at physiological pH drastically reduces membrane permeability compared to the uncharged state, suggesting the need for esterification (prodrug strategy) for oral bioavailability.

-

Solubility Profile:

-

pH < 2: High (Cationic species).

-

pH 6–8: Minimum solubility (Zwitterionic precipitation point).

-

pH > 10: High (Anionic species).

-

Speciation Diagram

The following diagram illustrates the protonation states across the pH scale.

Figure 1: Predicted pH-dependent speciation pathway. The stable zwitterion dominates at physiological pH.

Synthetic Architecture

For research and scale-up, two primary methodologies are employed. The Petasis Borono-Mannich reaction is superior for preserving chirality and avoiding toxic reagents, while the Nucleophilic Substitution is a classical robust route.

Method A: Petasis Borono-Mannich (Recommended)

This multicomponent reaction (MCR) allows for the direct assembly of the scaffold in a single step using "green" chemistry principles.

-

Reaction Type: 3-Component Condensation.[2]

-

Reagents:

-

Amine: Piperazine (1.0 eq).

-

Carbonyl: Glyoxylic Acid Monohydrate (1.0 eq).

-

Organoboron: 3-Chlorophenylboronic acid (1.0 eq).

-

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

-

Conditions: Room temperature, 24–48 hours.

-

Mechanism: Formation of an iminium ion between piperazine and glyoxylic acid, followed by the nucleophilic addition of the aryl group from the boronate species.

Method B: Classical Nucleophilic Substitution

Used when boronic acids are unavailable or for specific bulk scale-up where racemic product is acceptable.

-

Precursor Synthesis: Bromination of 3-chlorophenylacetic acid to form

-bromo-3-chlorophenylacetic acid . -

Alkylation: Reaction of the

-bromo acid with excess piperazine (to prevent bis-alkylation).-

Note: This method often leads to racemization via the

pathway or enolization.

-

Synthesis Workflow Diagram

Figure 2: The Petasis Borono-Mannich route offers a convergent, atom-economical synthesis.

Experimental Protocols

Protocol 1: Petasis Synthesis (Laboratory Scale)

Objective: Synthesis of 500 mg of target compound.

-

Preparation: In a 25 mL round-bottom flask, dissolve Glyoxylic acid monohydrate (92 mg, 1.0 mmol) in 5 mL of Dichloromethane (DCM).

-

Amine Addition: Add Piperazine (86 mg, 1.0 mmol) in one portion. The solution may become slightly cloudy as the iminium salt forms. Stir for 30 minutes at 25°C.

-

Boronic Acid Addition: Add 3-Chlorophenylboronic acid (156 mg, 1.0 mmol).

-

Reaction: Seal the flask and stir vigorously at room temperature for 48 hours. The reaction is heterogeneous initially but may solubilize as the product forms.

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in minimal Ethanol.

-

Precipitate the zwitterionic product by adding Diethyl Ether dropwise.

-

Filter the white solid and wash with cold Ether.

-

-

Purification: Recrystallization from Water/Ethanol (1:1) if necessary.

Protocol 2: Analytical Verification (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 220 nm (Amide/Carboxyl) and 254 nm (Phenyl).

-

Retention Logic: The compound is polar. Expect early elution (approx. 2–4 min) unless ion-pairing agents are used.

References

-

Petasis, N. A., & Akritopoulou, I. (1993).[2] The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters, 34(4), 583–586. Link

-

Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono-Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6169–6193. Link

-

Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[4] Link

-

PubChem. (2025). Compound Summary: 2-piperazin-1-ylacetic acid (Analogous Structure Data). National Library of Medicine. Link

Sources

Spectroscopic Analysis of Piperazine Compounds: A Technical Guide

Introduction: The Piperazine Pharmacophore

Piperazine (

For the drug development scientist, characterizing piperazine derivatives presents unique challenges due to conformational fluxionality (chair-boat interconversion) and nitrogen inversion . This guide provides a rigorous spectroscopic framework for structurally validating these compounds.

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy provides the first line of structural confirmation, particularly for identifying the salt forms (hydrochlorides) versus free bases common in piperazine drugs.[3]

Characteristic Absorption Bands

The piperazine ring exhibits distinct "fingerprint" vibrations. The absence of the N-H stretch is a critical indicator of

| Vibration Mode | Frequency ( | Intensity/Shape | Diagnostic Value |

| N-H Stretch | 3200–3500 | Medium, Broad | Present in mono-substituted or free piperazine.[3] Broadens significantly in salt forms due to H-bonding. |

| C-H Stretch | 2800–3000 | Strong | |

| C-N Stretch | 1120–1170 | Strong, Sharp | Highly characteristic of the piperazine ring.[4] Distinguishes from open-chain amines.[4] |

| CH | 1300–1340 | Sharp | Specific to the cyclic nature of the methylene groups. |

| Ring Breathing | ~1000 | Very Strong (Raman) | The symmetric ring breathing mode is the dominant feature in Raman spectra, weak in IR. |

Experimental Insight: Salt Form Identification

-

Protocol: When analyzing piperazine salts (e.g., piperazine citrate or adipate), the

deformation band appears near 1600–1500 -

Causality: Protonation of the nitrogen removes the lone pair participation, altering the force constants of adjacent C-N bonds and shifting the C-N stretch to higher frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for stereochemical and conformational analysis. Piperazines exist predominantly in a chair conformation , but

H and C Chemical Shifts

In an unsubstituted piperazine at room temperature, rapid ring inversion and nitrogen inversion result in a time-averaged singlet.

| Nucleus | Chemical Shift ( | Multiplicity | Environment |

| 2.6 – 3.0 | Singlet (avg) | Ring methylene ( | |

| 1.5 – 2.0 | Broad Singlet | Amine proton ( | |

| 45.0 – 55.0 | - | Ring carbon. | |

| ~165.0 | - | Carbonyl carbon in piperazine-2,5-diones (diketopiperazines). |

Conformational Dynamics & Variable Temperature (VT) NMR

At room temperature, the

-

The Experiment: Cool the sample to

C (in -

The Result: The singlet splits into two distinct multiplets (axial and equatorial protons), allowing the calculation of the inversion barrier (

). -

Self-Validating Check: If the signal remains a singlet at low temperature, the substituent may be locking the conformation (e.g., bulky

-t-butyl groups) or the solvent viscosity is insufficient.

Stereochemical Assignment (NOESY)

For

-

NOESY Protocol: Set mixing time (

) to 500-800 ms. -

Interpretation:

-

Cis-isomer: Strong NOE correlation between the substituents or adjacent axial protons.

-

Trans-isomer: Lack of cross-ring substituent NOE; strong correlations only between vicinal protons.

-

Mass Spectrometry (MS)

Fragmentation patterns in piperazines are dictated by the stability of the iminium ion intermediates.

Fragmentation Pathways

The fragmentation is highly dependent on the

-

Benzylpiperazines (BZP):

-

Phenylpiperazines:

-

Base Peak: Often the piperazine iminium ion (

56 or 70). -

Diagnostic Ions:

119 (Phenylaziridinium-like cation) formed by ring contraction.

-

Visualization: Fragmentation Logic

The following diagram illustrates the divergent fragmentation pathways for a generic substituted piperazine.

Caption: Divergent MS fragmentation pathways for piperazine derivatives depending on N-substitution (Benzyl vs. Phenyl).

Integrated Analytical Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this self-validating workflow.

Step-by-Step Protocol

-

Sample Preparation (Solvent Selection):

-

Choice: Use DMSO-d

for polar salts to ensure complete solubility. Use CDCl -

Integrity Check: Ensure sample concentration is 5–10 mg for

H NMR to prevent aggregation-induced line broadening.

-

-

Acquisition Sequence:

-

Step A:

H NMR (16 scans): Verify integration (4:4 proton ratio for symmetric piperazines). -

Step B:

C {1H} NMR (1024 scans): Confirm carbon count. Look for symmetry; a mono-substituted piperazine should show 4 distinct ring carbon signals (or 2 pairs if rapid inversion occurs). -

Step C: HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to carbons. This distinguishes ring protons from alkyl chain protons that may overlap in the 2.5–3.0 ppm region.

-

-

MS Confirmation:

-

Inject using ESI(+) (Electrospray Ionization).

-

Validation: The

peak must match the calculated mass. If

-

Workflow Logic Diagram

Caption: Decision-tree workflow for the spectroscopic validation of piperazine compounds.

References

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

National Institutes of Health (PMC). (2021).[3] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2018).[3] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from [Link][3]

-

American Chemical Society (ACS). (1969).[3] Determination of piperazine rings in ethyleneamines by infrared spectrometry. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary In-Vitro Screening of Piperazine Derivatives

Introduction: The Piperazine Scaffold and the Rationale for In Vitro Screening

The piperazine nucleus, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry.[1] It is often classified as a "privileged scaffold" because its derivatives are capable of interacting with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] These activities span anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The flexible binding features of the piperazine ring allow for potent and selective interactions with diverse proteins, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[2][4]

The journey from a newly synthesized piperazine derivative to a viable drug candidate is long and arduous. The preliminary in vitro screening phase is a critical first step in this process. Its primary objective is to efficiently and cost-effectively identify "hit" compounds—molecules that exhibit desired biological activity in a cell-free or cell-based model system. This initial evaluation allows researchers to prioritize promising candidates for further, more intensive investigation while filtering out inactive or overly toxic compounds. This guide provides a technical framework for designing and executing a logical, multi-tiered in vitro screening cascade for novel piperazine derivatives.

Part 1: Foundational Screening - Assessing Baseline Cytotoxicity

Before investigating specific therapeutic activities, it is imperative to establish the inherent cytotoxicity of the piperazine derivatives. This baseline data is crucial for interpreting subsequent activity assays; a compound that kills all cells at a low concentration may appear active in an anti-proliferative assay, but this effect is non-specific and undesirable. The MTT and XTT assays are robust, widely-used colorimetric methods for this purpose.[5]

The Causality Behind the Choice: MTT vs. XTT

Both assays measure the metabolic activity of viable cells by monitoring the enzymatic reduction of a tetrazolium salt to a colored formazan product.[5][6]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The resulting purple formazan is insoluble and must be dissolved with a solubilizing agent (like DMSO) before reading the absorbance.[5][7]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation salt produces a water-soluble orange formazan, simplifying the protocol by removing the solubilization step.[8] This makes the XTT assay particularly suitable for higher-throughput applications.[9]

The choice between them often depends on laboratory workflow and specific cell lines, but the XTT assay's simpler protocol offers a distinct advantage in preliminary screening.[8][9]

Experimental Protocol: Cytotoxicity Assessment via XTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50), the concentration of a compound that reduces cell viability by 50%.

-

Cell Seeding:

-

Culture a relevant human cell line (e.g., HEK293, a non-cancerous line, to assess general toxicity) to ~80% confluency.[10]

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each piperazine derivative (e.g., 10 mM in DMSO).

-

Perform a serial dilution of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.[11]

-

Crucial Controls:

-

Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., DMSO) used for the test compounds. This represents 100% viability.[5]

-

Untreated Control: Cells in culture medium only.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Medium Blank: Wells containing medium but no cells, to measure background absorbance.

-

-

-

Incubation:

-

Incubate the plate for a standard duration, typically 24 or 48 hours.[7]

-

-

XTT Reagent Addition and Measurement:

-

Prepare the XTT working solution according to the manufacturer's instructions immediately before use.[8]

-

Add 50 µL of the XTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to the orange formazan product.[8]

-

Measure the absorbance at 450 nm (with a reference wavelength of ~660 nm) using a microplate reader.[9]

-

-

Data Analysis:

-

Subtract the background absorbance (medium blank) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[11]

-

Data Presentation: Cytotoxicity of Piperazine Derivatives

| Compound ID | IC50 on HEK293 (µM) after 48h |

| PIPZ-001 | 5.2 |

| PIPZ-002 | > 100 |

| PIPZ-003 | 25.8 |

| PIPZ-004 | 89.1 |

| Doxorubicin | 0.8 |

Visualization: XTT Assay Workflow

Caption: General workflow for determining compound cytotoxicity using the XTT assay.

Part 2: Therapeutic Area-Specific Screening

Following the initial cytotoxicity profiling, compounds with an acceptable therapeutic window (i.e., low general toxicity) can be advanced to more specific, disease-relevant assays.

A. Anticancer Activity Screening

Piperazine derivatives are frequently investigated for their anticancer properties, acting through mechanisms like apoptosis induction and cell cycle arrest.[3][12]

1. Anti-proliferative Activity against Cancer Cell Lines

The first step is to confirm the cytotoxic effect observed in the foundational screen is potent against cancer cells. The XTT/MTT protocol described above is repeated using a panel of human cancer cell lines. A standard panel, like the NCI-60, provides a broad overview of activity across different cancer types.[13][14] A compound is considered promising if it shows a significantly lower IC50 or GI50 (50% growth inhibition) value for cancer cells compared to non-cancerous cells.[12][13]

2. Mechanism of Action: Apoptosis Induction

A hallmark of many effective anticancer drugs is the ability to induce programmed cell death, or apoptosis.[4] This can be mediated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of effector caspases like caspase-3/7.[4]

Experimental Protocol: Caspase-Glo® 3/7 Assay

This is a luminescent assay that measures caspase-3 and -7 activities, which are key executioners of apoptosis.

-

Cell Seeding and Treatment: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well white-walled plate and treat with piperazine derivatives at concentrations around their IC50 value for 18-24 hours, as described previously.[7][10]

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

-

Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity and apoptosis induction.

-

Data Analysis: Normalize the luminescence signal to the vehicle control. A 2 to 3-fold (or greater) increase is typically considered a significant induction of apoptosis.

Visualization: Apoptosis Pathways and Caspase Activation

Caption: Piperazine compounds can induce apoptosis via intrinsic or extrinsic pathways.[4]

B. Antimicrobial Activity Screening

Many piperazine derivatives exhibit potent antibacterial and antifungal properties.[1] The gold standard for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).[15][16]

The Causality Behind the Choice: Broth Microdilution

The broth microdilution method is preferred for preliminary screening due to its efficiency, conservation of compound, and suitability for testing against a panel of microorganisms in a 96-well format.[17] It provides a quantitative result (the MIC value) that is more informative than the qualitative result from an agar disk-diffusion assay.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours), select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[19]

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[17][19]

-

Dilute this suspension in an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11][17]

-

-

Compound Dilution in Microtiter Plate:

-

Dispense 100 µL of broth into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the highest concentration of the piperazine derivative to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across to well 10. Discard the final 100 µL from well 10.[17]

-

-

Inoculation and Controls:

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-24 hours.[15]

-

-

MIC Determination:

Data Presentation: Antimicrobial Activity (MIC) of Piperazine Derivatives

| Compound ID | MIC (µg/mL) vs S. aureus (Gram+) | MIC (µg/mL) vs E. coli (Gram-) |

| PIPZ-001 | 64 | >128 |

| PIPZ-002 | 8 | 16 |

| PIPZ-003 | >128 | >128 |

| PIPZ-004 | 4 | 8 |

| Gentamycin | 1 | 2 |

C. Neuropharmacological Activity Screening

The piperazine scaffold is integral to many centrally acting drugs, particularly antipsychotics and agents for neurodegenerative diseases.[20][21] Key targets for preliminary screening include enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).

1. Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a therapeutic cornerstone for Alzheimer's disease.[22][23] The Ellman method is a simple and reliable colorimetric assay for screening potential AChE inhibitors.[23][24]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare solutions of Acetylcholinesterase (AChE) enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)) in a phosphate buffer (pH 8.0).[24]

-

-

Assay in 96-well Plate:

-

Add buffer, DTNB solution, and various concentrations of the piperazine inhibitor to the wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the ATCI substrate solution.[23]

-

-

Kinetic Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each concentration.

-

Determine the percentage of inhibition relative to the enzyme control (no inhibitor).

-

Calculate the IC50 value by plotting percent inhibition against the log of inhibitor concentration.[23]

-

Visualization: Principle of the Ellman Assay for AChE Inhibition

Caption: The Ellman assay measures AChE activity via a colorimetric reaction.[22]

2. Monoamine Oxidase (MAO) Inhibition

MAO inhibitors are used to treat depression and Parkinson's disease.[25] There are two main isoenzymes, MAO-A and MAO-B. Fluorimetric assays are commonly used for screening due to their high sensitivity.

Experimental Protocol: Fluorimetric MAO Activity Assay

-

Assay Principle: MAO enzymes catalyze the oxidation of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂).[26] The H₂O₂ then reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[26][27]

-

Assay Procedure:

-

In a 96-well black plate, add assay buffer, the piperazine compound, and the MAO enzyme (either MAO-A or MAO-B).

-

To differentiate between isoenzymes, specific inhibitors are used as controls: Clorgyline for MAO-A and Pargyline for MAO-B.[26]

-

Add a master mix containing the substrate (p-tyramine), HRP, and a dye reagent to initiate the reaction.

-

Incubate at 37°C for 30-60 minutes.

-

-

Measurement and Analysis:

-

Measure the fluorescence using an appropriate excitation/emission wavelength pair (e.g., 530/585 nm).[26]

-

Calculate the percent inhibition for each compound concentration against each isoenzyme and determine the IC50 values. The selectivity index (IC50 MAO-A / IC50 MAO-B) can then be calculated.

-

Conclusion: Synthesizing Data for Hit Prioritization

The preliminary in vitro screening process generates a multi-faceted dataset for each piperazine derivative. A successful "hit" compound is not necessarily the most potent in a single assay, but one that demonstrates a balanced profile of desired activity, selectivity, and low non-specific toxicity. For instance, an ideal anticancer candidate would have a low IC50 against cancer cells but a high IC50 against non-cancerous cells (a high therapeutic index), and would show evidence of a specific mechanism of action, such as apoptosis induction. By systematically applying the tiered screening approach detailed in this guide—from foundational cytotoxicity to disease-specific functional assays—researchers can confidently identify and prioritize the most promising piperazine derivatives for the next stages of drug discovery.

References

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. (n.d.). National Institutes of Health.[Link]

-

In vitro antimicrobial activity of new piperazine derivatives. (n.d.). ResearchGate.[Link]

-

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol.[Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011, February 15). PubMed.[Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. (2024, April 10). International Journal of Current Microbiology and Applied Sciences.[Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica.[Link]

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. (2016, March 17). National Institutes of Health.[Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI.[Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information.[Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.[Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate.[Link]

-

Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. (n.d.). GenScript.[Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022, June 9). MDPI.[Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024, November 7). National Institutes of Health.[Link]

-

Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. (n.d.). National Institutes of Health.[Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI.[Link]

-

Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences, Inc.[Link]

-

Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics.[Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.[Link]

-

Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage. (2022, October 20). Taylor & Francis Online.[Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025, March 15). PubMed.[Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Bentham Science.[Link]

-

(PDF) In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. (2008, March). ResearchGate.[Link]

-

Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023, February 3). ACS Publications.[Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8). Nature.[Link]

-

Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. (n.d.). PubMed.[Link]

-

Monoamine oxidase assays. (2001, May 15). PubMed.[Link]

-

(PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2025, August 6). ResearchGate.[Link]

-

In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC. (2026, February 18). National Institutes of Health.[Link]

-

Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC. (n.d.). National Institutes of Health.[Link]

-

Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[22][28]Oxazolo[4,5-D]Pyrimidines. (2026, January 31). Der Pharma Chemica.[Link]

-

Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2018, August 1). Bentham Science.[Link]

-

Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (n.d.). Arzneimittelforschung.[Link]

-

In vitro & ex vivo Acetylcholinesterase Inhibitory Activity of Morinda citrifolia Linn (Noni) Fruit Extract. (2017, November 15). Semantic Scholar.[Link]

-

Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (n.d.). ResearchGate.[Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI.[Link]

-

Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (2013, January 15). PubMed.[Link]

-

Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne.[Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. amr-insights.eu [amr-insights.eu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 19. ijcmas.com [ijcmas.com]

- 20. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. resources.bio-techne.com [resources.bio-techne.com]

- 28. researchgate.net [researchgate.net]

Whitepaper: 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic Acid – Synthesis, Characterization, and Registry Guide

Target Audience: Synthetic Chemists, Drug Development Professionals, and Analytical Scientists Document Type: In-Depth Technical Guide

Structural Significance & Registry Landscape

The scaffold of

When conducting a CAS registry lookup for this specific unmodified scaffold, researchers often encounter a fragmented registry landscape. Because the parent compound is frequently generated in situ or immediately derivatized, its exact CAS number is often superseded by its protected derivatives or downstream pharmaceutical impurities[1].

To contextualize its chemical space, we must look at its structural analogs which possess well-documented CAS registries:

Table 1: Registry Data of Structurally Related Analogs

| Compound Name | Structural Variance | CAS Number | Relevance |

| 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | 4-Chloro isomer, N-benzhydryl substituted | 113740-61-7 | Key Cetirizine impurity |

| Cetirizine 3-Chloro Impurity | N-benzhydryl substituted, ethoxyacetic acid tail | 1232460-31-9 | Regulatory analytical standard[1] |

| 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid | Unsubstituted parent scaffold | Unregistered / Proprietary | Core synthetic building block |

Mechanistic Causality in Retrosynthetic Design

As a Senior Application Scientist, designing a scalable synthesis for this molecule requires addressing specific chemical vulnerabilities. Direct amination of an unactivated aliphatic carbon is thermodynamically unfavorable. Therefore, the

The Piperazine Challenge:

Piperazine is a symmetrical diamine. Reacting it directly with an alkyl halide inevitably leads to bis-alkylation (forming an unwanted symmetrical dimer).

Causality in Experimental Design: To prevent this, our protocol mandates the use of 1-Boc-piperazine (mono-protected). By sterically and electronically deactivating one of the nitrogen atoms, we force a strictly 1:1 stoichiometric coupling. Furthermore, the selection of N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) as the base is predicated on DIPEA's increased steric bulk, which eliminates competitive nucleophilic attack by the base itself during the

Caption: Retrosynthetic pathway highlighting the use of mono-protected piperazine to prevent bis-alkylation.

Self-Validating Experimental Protocols

The following methodology details the synthesis of the target compound. Every phase is designed as a self-validating system , embedding analytical checkpoints to ensure reaction fidelity before proceeding to the next step.

Phase 1: -Bromination (Hell-Volhard-Zelinsky Reaction)

-

Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-chlorophenylacetic acid (10.0 g, 58.6 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Reagent Addition: Cool the flask to 0°C. Add Phosphorus tribromide (

, 0.5 eq) dropwise, followed by the slow addition of elemental Bromine ( -

Reflux: Attach a reflux condenser and heat the mixture to 45°C for 4 hours.

-

Self-Validation Checkpoint: Quench a 10 µL aliquot in methanol. Analyze via GC-MS. The disappearance of the starting material peak and the emergence of the methyl

-bromo ester validates the completion of the activation phase. -

Workup: Quench with ice water, extract with DCM, dry over

, and concentrate in vacuo to yield

Phase 2: Nucleophilic Substitution ( ) & Deprotection

-

Coupling: Dissolve the crude

-bromo acid (1.0 eq) in anhydrous Dimethylformamide (DMF). Add DIPEA (2.5 eq) and 1-Boc-piperazine (1.1 eq). Stir at 80°C for 12 hours. -

Self-Validation Checkpoint: Analyze via LC-MS. The target intermediate will present an

peak at m/z ~355. The absence of an m/z ~249 peak confirms total consumption of the bromide. -

Deprotection: Isolate the Boc-protected intermediate via ethyl acetate extraction. Dissolve in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

-

Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. A vivid purple/pink spot confirms the successful cleavage of the Boc group and the liberation of the secondary amine.

Caption: Step-by-step experimental workflow with embedded self-validating analytical checkpoints.

Quantitative Analytical Profiling

To ensure the highest degree of trustworthiness in your synthesis, the final purified product must be validated against the following theoretical analytical signatures. Due to the zwitterionic nature of the amino acid, purification is best achieved via Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Table 2: Expected Analytical Signatures

| Analytical Method | Parameter / Nucleus | Expected Signature / Value |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass (ESI+) | Calculated for |

| Aromatic Protons (Ar-H) | ||

| Piperazine Protons ( | ||

| Carbonyl Carbon (C=O) | ||

| Aromatic Carbons | ||

| Piperazine Carbons |

Note: The

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 54894786, 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid." PubChem,[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 71314701, Cetirizine 3-Chloro Impurity." PubChem,[Link]

Sources

synthesis of piperazine-2,5-dione derivatives

A Technical Guide to Cyclization and Scaffold Diversification

Executive Summary

Piperazine-2,5-diones (2,5-diketopiperazines or DKPs) are not merely degradation products of peptide synthesis; they are privileged scaffolds in medicinal chemistry. Their rigid six-membered ring structure, ability to accept and donate hydrogen bonds, and resistance to proteolysis make them ideal pharmacophores for crossing the blood-brain barrier and targeting G-protein coupled receptors (GPCRs).

This guide moves beyond basic textbook definitions to provide a rigorous, field-proven methodology for synthesizing DKPs. We focus on two primary workflows: Solid-Phase Cyclization-Release (for high-purity libraries) and Ugi-Post-Condensation (for diversity-oriented synthesis), while addressing the critical challenge of stereochemical preservation.

Structural Significance & Mechanistic Core[1][2]

The formation of the DKP ring is thermodynamically driven but kinetically controlled. The core mechanism involves the nucleophilic attack of a deprotected N-terminal amine onto the C-terminal carbonyl carbon (ester or amide).

Mechanistic Pathway

The following diagram illustrates the fundamental intramolecular cyclization. Note the tetrahedral intermediate, which is the transition state governing the rate of ring closure.

Figure 1: General mechanism of DKP formation via nucleophilic attack of the N-terminal amine on the C-terminal ester.

Protocol A: Solid-Phase Cyclization-Release (The Gold Standard)

The "Cyclization-Release" strategy is the most robust method for generating high-purity DKPs. It is a self-validating system : only molecules that successfully cyclize are cleaved from the resin, leaving unreacted linear peptides bound to the solid support.

Strategic Choice: Resin Selection[1]

-

Wang Resin: Requires acid catalysis for cleavage/cyclization.[2] Good for general use.

-

Trityl (2-CTC) Resin: Recommended.[1] The steric bulk prevents premature DKP formation during chain elongation (a common side reaction with C-terminal Pro/Gly) but allows for mild acid-catalyzed release.

Step-by-Step Methodology

-

Loading: Anchor the first amino acid (AA1) to 2-Chlorotrityl chloride resin via its carboxyl group.

-

Condition: 1.0 eq AA1, 4.0 eq DIPEA in DCM, 2h.

-

Capping: Methanol (to cap unreacted chlorides).

-

-

Elongation: Deprotect Fmoc (20% piperidine/DMF) and couple AA2.

-

Coupling: AA2 (3 eq), HATU (3 eq), DIPEA (6 eq).

-

Note: Do not deprotect AA2 yet if storing.

-

-

Cyclization-Release (The Critical Step):

-

Deprotect the N-terminus of AA2 (20% piperidine/DMF).

-

Wash resin extensively (DCM/DMF).

-

Induction: Suspend resin in 5% Acetic Acid in sec-butanol or Toluene.

-

Thermal Drive: Heat to 60–80°C for 12–24 hours.

-

Result: The free amine attacks the ester linkage to the resin.[1] The DKP is released into the solution; linear byproducts remain on the bead.

-

Figure 2: Solid-Phase Cyclization-Release workflow ensuring high purity via kinetic selection.

Protocol B: Ugi-Post-Condensation (Diversity-Oriented)

For generating large libraries of highly substituted DKPs, the Ugi 4-Component Reaction (U-4CR) followed by cyclization is superior. This method allows the introduction of four distinct diversity points in a single pot.

The "Ugi-De-Boc/Cyclize" Strategy

This route uses a Boc-protected amino acid as the acid component.

-

Reagents:

-

Amine (R1-NH2)

-

Aldehyde (R2-CHO)

-

Isocyanide (R3-NC)

-

Boc-Amino Acid (R4-COOH)

-

-

Ugi Reaction: Combine equimolar amounts in Methanol (MeOH). Stir 24h at RT.

-

Intermediate: Linear diamide backbone.

-

-

Deprotection/Cyclization:

Technical Insight: If using an ester-functionalized isocyanide (e.g., methyl isocyanoacetate), the cyclization can occur under basic conditions without Boc-protection, attacking the ester moiety.

Stereochemical Integrity & Troubleshooting

Epimerization (racemization) is the primary failure mode in DKP synthesis, particularly at the C-terminal alpha-carbon.

Mechanism of Failure

Under basic or thermal stress, the alpha-proton can be abstracted, leading to an enolate intermediate. Upon reprotonation, the thermodynamic trans isomer is often favored over the kinetic cis isomer, or a racemate is formed.

Control Measures Table

| Variable | Recommendation | Mechanistic Rationale |

| Coupling Reagents | Use DIC/Oxyma or HATU/HOAt | HOAt/Oxyma suppresses oxazolone formation, a key racemization pathway. |

| Base Choice | TMP (Collidine) or DIPEA | Avoid strong bases like DBU. Collidine is non-nucleophilic and milder. |

| Cyclization Solvent | sec-Butanol or Isopropanol | Protic solvents can stabilize the transition state via H-bonding, lowering the activation energy without requiring excessive heat. |

| Resin Linker | Trityl (2-CTC) | Prevents "premature" DKP formation during peptide assembly (specifically for Pro-containing sequences). |

References

-

Gundla, R., et al. (2015). "Medicinal chemistry of piperazines: A review." Journal of Chemical and Pharmaceutical Research.

-

Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry.

-

Fischer, P. M. (2003). "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science.

-

Teixidó, M., et al. (2007). "Solid-Phase Synthesis of Diketopiperazine Libraries." Journal of Combinatorial Chemistry.

-

Gomes, M. J., et al. (2012). "One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines." Molecules.

-

Palomo, C., et al. (2004). "Catalytic Enantioselective Synthesis of Diketopiperazines." Journal of the American Chemical Society.

Sources

- 1. peptidechemistry.org [peptidechemistry.org]

- 2. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04958A [pubs.rsc.org]

- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

chemical synthesis and purification of novel piperazine derivatives

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Novel Piperazine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as conformational flexibility, tunable basicity, and the capacity for improved aqueous solubility and oral bioavailability.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principal synthetic strategies for creating novel piperazine derivatives and the critical, often challenging, methods for their subsequent purification. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to navigate the complexities of piperazine chemistry.

The Strategic Importance of the Piperazine Moiety

The prevalence of the piperazine nucleus in pharmaceuticals is not coincidental.[6] The two nitrogen atoms offer versatile handles for chemical modification, allowing for the precise tuning of a molecule's structure-activity relationship (SAR).[3] By modifying the substituents at the N1 and N4 positions, medicinal chemists can modulate a compound's target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This structural versatility has made piperazine a cornerstone for building libraries of compounds for high-throughput screening and lead optimization.[4]

Core Synthetic Methodologies for Piperazine Derivatives

The synthesis of piperazine derivatives can be broadly categorized by the substitution pattern on the nitrogen atoms: N-monosubstitution, symmetrical N,N'-disubstitution, and unsymmetrical N,N'-disubstitution.

Selective N-Monosubstitution

Achieving selective monosubstitution on the symmetrical piperazine ring is a foundational challenge. Three primary strategies are employed, each with distinct advantages.

-

Protecting Group Strategy: This is a robust and widely used method for ensuring selectivity.[4] One nitrogen atom is temporarily "masked" with a protecting group, typically a tert-butoxycarbonyl (Boc) group, rendering the second nitrogen available for reaction.[4][7] After the first substituent is introduced, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for further modification if needed.[4] The causality here is clear: deactivating one nucleophilic center prevents the formation of undesired disubstituted byproducts.

-

Stoichiometry Control: A more atom-economical approach involves the direct alkylation or acylation of piperazine using a 1:1 molar ratio of piperazine to the electrophile under carefully controlled conditions (e.g., low temperature).[4] By using an excess of piperazine, the probability of a single piperazine molecule reacting with two electrophile molecules is statistically reduced. This method is attractive for industrial-scale synthesis but may require more rigorous optimization to minimize the formation of the disubstituted byproduct.[4]

-

Reductive Amination: This powerful method is ideal for introducing alkyl or aryl-alkyl groups.[8] Piperazine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[4][8] The reaction is typically selective for monosubstitution when equimolar amounts of reactants are used.

Table 1: Comparison of N-Monosubstitution Strategies

| Strategy | Advantages | Disadvantages | Causality & Key Considerations |

| Protecting Group | High selectivity, clean reactions, versatile for multi-step synthesis.[4] | Adds two steps (protection/deprotection), lower atom economy. | Deactivation of one nitrogen prevents statistical mixtures. Ideal for complex targets where purity is paramount. |

| Stoichiometry Control | High atom economy, fewer steps, suitable for large scale.[4] | Risk of disubstitution, may require careful optimization and purification. | Relies on kinetic control; an excess of the piperazine nucleophile favors the monosubstituted product. |

| Reductive Amination | Mild conditions, high functional group tolerance, direct access to N-alkyl derivatives.[8] | Requires a carbonyl compound, reducing agents can be toxic/moisture-sensitive. | The formation of the iminium intermediate is the key step, followed by irreversible reduction.[8] |

Synthesis of Symmetrically N,N'-Disubstituted Piperazines

Creating symmetrical derivatives is generally straightforward. It typically involves reacting piperazine with at least two equivalents of an electrophile, such as an alkyl halide or acyl chloride, often under basic conditions to neutralize the acid generated during the reaction.[4] Similarly, reductive amination with an excess of an aldehyde or ketone (greater than two equivalents) will drive the reaction to completion, yielding the N,N'-dialkylated product.[4]

Synthesis of Unsymmetrically N,N'-Disubstituted Piperazines: The Orthogonality Principle

Synthesizing unsymmetrical piperazines, where the N1 and N4 substituents are different, is a significant challenge due to the comparable reactivity of the two nitrogen atoms.[4] The most reliable method involves a sequential, multi-step approach leveraging protecting groups.

A common route begins with a mono-protected piperazine, such as N-Boc-piperazine.[4][9] The unprotected nitrogen is functionalized first. Following this, the Boc group is removed, and the newly liberated nitrogen is reacted with a second, different electrophile. This sequential functionalization ensures that the desired unsymmetrical product is formed exclusively.[4] More advanced strategies employ orthogonal protecting groups, which can be removed under different, non-interfering conditions, offering even greater synthetic flexibility.[4]

Advanced Methodologies: N-Arylation Cross-Coupling

The introduction of aryl groups onto the piperazine nitrogen is crucial for many drug candidates. Modern transition-metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern C-N bond formation, enabling the coupling of piperazines with a wide variety of aryl halides and triflates.[10][11] The choice of ligand on the palladium catalyst is critical and is often a bulky, electron-rich phosphine (e.g., XPhos, RuPhos) that facilitates the catalytic cycle.[12]

-

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction is also effective for N-arylation, particularly with electron-deficient aryl halides.[13]

These methods have largely replaced older, harsher techniques for N-arylation, offering milder reaction conditions and broader substrate scope.

Diagram 1: General Synthetic Workflow for an Unsymmetrical Piperazine Derivative

This diagram illustrates the logical flow of a protecting group-based strategy to achieve selective and distinct functionalization of the N1 and N4 positions.

Caption: Workflow for unsymmetrical piperazine synthesis.

Purification of Novel Piperazine Derivatives: A Practical Guide

The purification of piperazine derivatives can be challenging due to their characteristic properties:

-

Basicity: The nitrogen atoms make these compounds basic, which can lead to strong interactions with silica gel in chromatography, causing peak tailing.[14][15]

-

Hygroscopicity: Many piperazines readily absorb atmospheric moisture, complicating handling and accurate weighing.[14]

-

Salt/Hydrate Formation: Piperazines easily form salts and hydrates, which can be either a purification challenge or a strategic advantage.[14]

Chromatographic Purification

Flash column chromatography is the workhorse of purification in a research setting.[16][17] When purifying piperazine derivatives, the primary challenge is mitigating the interaction between the basic nitrogen atoms and the acidic silanol groups on the silica gel surface.

Field-Proven Insight: To counteract peak tailing and improve separation, the mobile phase can be modified. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent neutralizes the acidic sites on the silica gel, preventing strong adsorption of the basic product.[15][18] Alternatively, using a less acidic stationary phase like neutral alumina can be effective.[18]

Crystallization: The Power of Salt Formation

Crystallization is a highly effective technique for obtaining high-purity material, and it can be leveraged in several ways for piperazine derivatives.

-

Crystallization of the Free Base: If the synthesized derivative is a solid, standard recrystallization from a suitable solvent system can be employed.[18]

-

Purification via Salt Formation: This is an exceptionally powerful strategy. Crude, impure piperazine derivatives can often be purified by converting them into a crystalline salt. The process involves dissolving the crude material in a solvent (e.g., acetone) and adding an acid (e.g., acetic acid) to precipitate the corresponding salt (e.g., piperazine diacetate) in high purity.[14][19] The pure salt can then be isolated by filtration, and the free base can be regenerated by treatment with a base.

-

Purification via Hydrate Formation: A unique property of piperazine is its ability to form a hexahydrate that is insoluble in certain aqueous alcohol mixtures.[14] This can be exploited by adding water (to ensure a molar ratio of at least 6:1 water-to-piperazine) and a water-insoluble alcohol (e.g., isooctanol) to a crude mixture, causing the pure piperazine hexahydrate to precipitate.[14][20]

Diagram 2: Decision Flowchart for Piperazine Purification Strategy

This flowchart provides a logical pathway for selecting an appropriate purification method based on the properties of the crude product and the desired scale.

Caption: Decision guide for selecting a purification method.

Experimental Protocols

The following protocols are provided as self-validating, detailed methodologies for key transformations and purification techniques discussed in this guide.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

Objective: To synthesize N-(4-methylphenyl)-N'-methylpiperazine.[21]

-

Reagents & Materials:

-

N-methylpiperazine

-

4-bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Bulky phosphine ligand (e.g., RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene, followed by N-methylpiperazine (1.2 eq) and 4-bromotoluene (1.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic solids.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

-

Protocol 2: Purification by Crystallization via Diacetate Salt Formation

Objective: To purify a crude piperazine derivative by precipitating its diacetate salt.[14][19]

-

Reagents & Materials:

-

Crude piperazine derivative

-

Acetone (anhydrous)

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve the crude piperazine-containing product in 10-20 volumes of acetone at room temperature.

-

Slowly add glacial acetic acid (at least 2.0 stoichiometric equivalents) to the stirred solution.

-

Stir the mixture as the crystalline piperazine diacetate precipitates. Cooling the mixture to 10-20 °C can enhance precipitation.[14]

-

Isolate the precipitated salt by vacuum filtration.

-

Wash the collected precipitate thoroughly with cold acetone to remove soluble impurities.[14]

-

Dry the pure piperazine diacetate salt under vacuum.

-

(Optional) To regenerate the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract the pure piperazine derivative with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Table 2: Troubleshooting Common Purification Issues

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| Low Yield from Column | Product is irreversibly adsorbed onto the silica gel.[18] | Pre-treat the column with a passivating agent or add 0.1-1% triethylamine to the eluent.[15][18] |

| Product Degradation | The compound is sensitive to the acidic silica gel. | Use a less acidic stationary phase like neutral alumina or pre-treat silica with a base.[18] |

| Inefficient Crystallization | Product is too soluble in the chosen solvent; formation of a stable hydrate or oiling out.[14] | Screen a variety of solvents; try cooling the solution slowly or seeding with a pure crystal. For hydrates, leverage this by using aqueous-alcohol mixtures to precipitate the hydrate form.[14][18] |

| Bis-arylated Byproduct | Incorrect stoichiometry during N-arylation; high reactivity of unprotected piperazine. | Use an excess of piperazine or slow addition of the aryl halide. Employ a mono-protected piperazine (e.g., N-Boc-piperazine).[12] |

Conclusion

The synthesis and purification of novel piperazine derivatives are essential skills in the field of drug discovery. A thorough understanding of the underlying chemical principles—selectivity in substitution, the mechanics of modern cross-coupling reactions, and the physicochemical properties that govern purification—is critical for success. By explaining the causality behind experimental choices, this guide provides the foundational knowledge for researchers to rationally design synthetic routes and develop robust purification protocols. The strategic application of protecting groups, the precise control of reaction conditions, and the intelligent use of the piperazine core's inherent properties will continue to enable the discovery of new and impactful therapeutics.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source Not Available]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 735-755. Available at: [Link]

-

Pollard, C. B., & MacDowell, L. G. (1954). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 76(18), 4641-4643. Available at: [Link]

-

The medicinal chemistry of piperazines: A review. (2024). PubMed. Available at: [Link]

-

The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). [Source Not Available]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

- Purification of piperazine. (1959). Google Patents.

-

Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. Available at: [Link]

-

Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). [Source Not Available]

-

Gandhi, R., & Chauhan, A. (2023). Analysis and Synthesis of Designer Drug Piperazine: A Review. Cutting Edge Research in Biology, 4, 98-104. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

- Recovery and purification of piperazine. (1969). Google Patents.

-

Rasheed, A. M., Shetty, K. K., Roy, L. D., & Kumar, J. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Available at: [Link]

-

Determination of piperazine derivatives in “Legal Highs”. (2025). ResearchGate. Available at: [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Available at: [Link]

-

Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. Available at: [Link]

- Purification of Organic Compounds by Flash Column Chromatography. (2025). [Source Not Available]

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

How Is Chromatography Used for Purification?. Moravek. Available at: [Link]

-

A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025). ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. Available at: [Link]

-

The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. PMC. Available at: [Link]

-

Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Available at: [Link]

-